molecular formula C7H4ClNS2 B1225071 5-Chloro-2-mercaptobenzothiazole CAS No. 5331-91-9

5-Chloro-2-mercaptobenzothiazole

Cat. No. B1225071
CAS RN: 5331-91-9
M. Wt: 201.7 g/mol
InChI Key: NKYDKCVZNMNZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2-mercaptobenzothiazole and related compounds involves several efficient strategies, one of which is the C–S cross-coupling of corresponding 2-mercaptobenzazoles with various electrophilic coupling partners. This method has been highlighted for its broad substrate scope, high generality, and satisfactory yield of products, making it a versatile approach in the construction of various 2-arylthio-benzazoles (Vessally et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-mercaptobenzothiazole facilitates its reactivity and functionalization. This reactivity is crucial in the synthesis of biologically active substances and ligands for metal complexes. Chlorinated isothiazoles, for instance, exhibit high biological activity and are used in the development of new drugs and plant protection chemicals (Kletskov et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactivity includes its participation in various organic reactions, such as the formation of guanidinobenzazoles, which are of significant interest due to their diverse biological activities. The guanidine group, when bonded to a benzazole ring, results in compounds that could alter biological activity (Rosales-Hernández et al., 2022).

Physical Properties Analysis

The physical properties of 5-Chloro-2-mercaptobenzothiazole, such as its stability under various conditions, play a crucial role in its applications. The stability of this compound under acidic and basic conditions, as well as its resistance to oxidative degradation, are essential factors in its utility as an intermediate in organic synthesis.

Chemical Properties Analysis

5-Chloro-2-mercaptobenzothiazole's chemical properties, including its ability to undergo nucleophilic substitution reactions and act as a ligand in metal complexes, make it a valuable compound in the development of new materials and pharmaceuticals. Its role in the synthesis of biologically active substances highlights its importance in medicinal chemistry (Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives, Mendieta-Wejebe et al., 2023).

Scientific Research Applications

Application 1: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

  • Summary of the Application : CMBT has been used as a matrix in MALDI-MSI, a technique used to visualize the spatial distribution of molecules like proteins, peptides, lipids, drugs, and metabolites in tissue samples .
  • Methods of Application or Experimental Procedures : The CMBT matrix was applied to mouse kidney samples using a sublimation apparatus connected to a vacuum pump to achieve a pressure of 0.05 Torr. The matrix was then subjected to different temperatures and sublimation times to determine the optimal conditions for matrix application . A Q-Exactive mass spectrometer equipped with a Spectroglyph MALDI ion source was employed for MALDI-MSI experiments .
  • Results or Outcomes : A matrix thickness of 0.15 mg/cm² yielded high-quality images. The sublimated matrix exhibited minimal loss after approximately 20 hours of exposure to a vacuum of 7 Torr, indicating its stability under these conditions .

Application 2: Analysis of Lipopolysaccharide

  • Summary of the Application : CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry .

Application 3: Synthesis of Mixed Ligand Silver (I) Chloride Complex

  • Summary of the Application : CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine .

Application 4: Analysis of Lipopolysaccharide

  • Summary of the Application : CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry .

Application 5: Synthesis of Mixed Ligand Silver (I) Chloride Complex

  • Summary of the Application : CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine .

Safety And Hazards

CMBZT is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for CMBZT are not mentioned in the search results, it has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine , indicating potential future applications in the field of complex synthesis.

properties

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
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InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022224
Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-mercaptobenzothiazole

CAS RN

5331-91-9
Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Record name 5-chloro-2-mercaptobenzothiazole
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Record name 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
MN Xanthopoulou, SK Hadjikakou, N Hadjiliadis… - Journal of Inorganic …, 2003 - Elsevier
Five new organotin(IV) molecules with the heterocyclic thioamides; 2-mercaptobenzothiazole (Hmbzt), 5-chloro-2-mercaptobenzothiazole (Hcmbzt), 3-methyl-2-mercaptobenzothiazole (…
Number of citations: 105 www.sciencedirect.com
MN Xanthopoulou, SK Hadjikakou… - Inorganic …, 2007 - ACS Publications
… formulas [(C 6 H 5 ) 3 Sn(mbzt)] (1), [(C 6 H 5 ) 3 Sn(cmbzt)] (3), and [(C 6 H 5 ) 2 Sn(cmbzt) 2 ] (4) (Hmbzt = 2-mercaptobenzothiazole and Hcmbzt = 5-chloro-2-mercaptobenzothiazole) …
Number of citations: 77 pubs.acs.org
L Kyros, N Kourkoumelis, M Kubicki, L Male… - Bioinorganic …, 2010 - hindawi.com
The synthesis and characterization of the silver(I) chloride complex of formula (1) (CMBZT = 5-chloro-2-mercaptobenzothiazole, TPTP = tris(p-tolyl)phosphine) is described. Also the …
Number of citations: 60 www.hindawi.com
İİ Öztürk, MG ESER - Hittite Journal of Science and Engineering, 2022 - dergipark.org.tr
… The bismuth(III) compounds (1-3) and the 5-chloro-2mercaptobenzothiazole were tested for their antibacterial activity one by one against Gram-positive bacteria which they are …
Number of citations: 3 dergipark.org.tr
S Ichinoki, S Otani, Y Fujii - Journal of liquid chromatography & …, 2006 - Taylor & Francis
… The Pd ion was quantitatively extracted into 4‐methyl‐2‐pentanone over the pH range of 0.5 to 4 as 5‐chloro‐2‐mercaptobenzothiazole (CMBT) chelate. Job's method indicated that the …
Number of citations: 7 www.tandfonline.com
J Susperregui, M Bayle, JM Leger, G Deleris - Journal of organometallic …, 1998 - Elsevier
… Single X-ray crystal structure analysis has been determined for the dibutyltin derivatives of 2-mercaptobenzoxazole 1 and 5-chloro-2-mercaptobenzothiazole 2. In both cases, the …
Number of citations: 28 www.sciencedirect.com
M Yousefi‐Taemeh, E Duli, LG Dabija… - Rapid …, 2023 - Wiley Online Library
… Although the 5‐chloro‐2‐mercaptobenzothiazole (CMBT) matrix was introduced years ago, there are no reports of its application via sublimation. We investigated the experimental …
CD Antoniadis, GJ Corban… - European Journal of …, 2003 - Wiley Online Library
… (Graves’ disease), or 5-chloro-2-mercaptobenzothiazole (CMBZTH) with iodine in a molar … 6) Å, Z = 4] consists of a 5-chloro-2-mercaptobenzothiazole ligand bonded with an iodine atom …
L Wimmer, M Parmentier, B Riss, T Kapferer, C Ye… - …, 2018 - thieme-connect.com
… 2-Mercaptobenzothiazole (1) and 5-chloro-2-mercaptobenzothiazole (6) were purchased from commercial suppliers. All reactions were carried out under nitrogen. H and 13 C NMR …
Number of citations: 4 www.thieme-connect.com
JJ D'Amico, ST Webster, RH Campbell… - The Journal of Organic …, 1965 - ACS Publications
… The rearrangement of la in the presence of 5-chloro2-mercaptobenzothiazole at 225 gave essentially a quantitative yield of the rearranged isomer (Ila). In this reaction no solvent was …
Number of citations: 4 pubs.acs.org

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